Product packaging for Norzotepine(Cat. No.:)

Norzotepine

Cat. No.: B1248401
M. Wt: 317.8 g/mol
InChI Key: OVVBIIBBRZVPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norzotepine is a synthetic organic compound and a major active metabolite of the antipsychotic drug Zotepine . Research indicates that this compound exerts its primary biological effects through potent inhibition of the norepinephrine transporter (NET) . Studies report a pIC50 value of 8.0 (IC50 ≈ 10 nM) for human NET, demonstrating significantly more potent reuptake inhibition compared to its parent compound . This potent action on the noradrenergic system is associated with atypical antipsychotic-like and antidepressant-like effects in animal models . While this compound shares a similar receptor binding profile with Zotepine, acting as an antagonist at various dopamine and serotonin receptors, its distinct pharmacological profile is defined by its strong norepinephrine reuptake inhibition . This unique mechanism suggests its value in neuropsychopharmacology research, particularly for investigating the role of norepinephrine in disorders like depression and schizophrenia . Furthermore, in vivo studies show that this compound exhibits good brain permeability and, unlike typical antipsychotics, does not induce catalepsy at effective antipsychotic doses, indicating a low potential for extrapyramidal side effects . Researchers are exploring how this metabolite contributes to the overall clinical profile of Zotepine, including its antidepressant efficacy and side effect profile . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNOS B1248401 Norzotepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16ClNOS

Molecular Weight

317.8 g/mol

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N-methylethanamine

InChI

InChI=1S/C17H16ClNOS/c1-19-8-9-20-15-10-12-4-2-3-5-16(12)21-17-7-6-13(18)11-14(15)17/h2-7,10-11,19H,8-9H2,1H3

InChI Key

OVVBIIBBRZVPAL-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Synonyms

2-((8-chlorodibenzo(b,f)thiepin-10-yl)oxy)-N-methylethan-1-amine
N-desmethylzotepine
norzotepine
norZTP

Origin of Product

United States

Molecular and Cellular Pharmacology of Norzotepine

Receptor Binding Profiles and Affinity Characterization

Norepinephrine (B1679862) Reuptake Transporter (NET) Inhibition Potency

A key feature of norzotepine's pharmacological profile is its potent inhibition of the norepinephrine reuptake transporter (NET). nih.govwikipedia.org In vitro studies have demonstrated that this compound is a significantly more potent NET inhibitor than its parent compound, zotepine (B48254), with some research indicating a 7- to 16-fold higher potency. nih.gov This potent inhibition of norepinephrine reuptake is believed to be a major contributor to the antidepressant-like effects observed with this compound in preclinical models. nih.govidrblab.net

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) Affinities

This compound exhibits a broad spectrum of activity at various serotonin receptors. It demonstrates high affinity for the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. nih.govpriory.comncats.io The antagonism of the 5-HT2A receptor, in conjunction with D2 receptor blockade, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects. patsnap.commdpi.com The interactions with 5-HT2C, 5-HT6, and 5-HT7 receptors further add to the complexity of its pharmacological profile, potentially influencing various aspects of mood and cognition. priory.comdrugbank.compharmacompass.com

Alpha-Adrenergic Receptor (α1) Binding

This compound also demonstrates binding affinity for α1-adrenergic receptors. mims.com These receptors are G-protein coupled receptors involved in regulating the sympathetic nervous system by binding norepinephrine and epinephrine. nih.gov The interaction with α1-adrenergic receptors can influence a variety of physiological processes, including smooth muscle contraction. nih.gov

Interactive Data Table: Receptor Binding Affinities of this compound

Receptor/TransporterAffinity (K_i) [nM]
Norepinephrine Transporter (NET)Potent inhibitor
Dopamine (B1211576) D1 ReceptorHigh
Dopamine D2 ReceptorHigh
Serotonin 5-HT2A ReceptorHigh
Serotonin 5-HT2C ReceptorHigh
Serotonin 5-HT6 ReceptorHigh
Serotonin 5-HT7 ReceptorHigh
Alpha-1 Adrenergic ReceptorBinds

Note: "Potent inhibitor" indicates a strong functional effect. "High" and "Binds" refer to the affinity of the compound for the receptor, with specific K_i values varying across different studies.

Intracellular Signaling Pathways Modulated by this compound

The interaction of this compound with its target receptors initiates a cascade of events within the cell, modulating various intracellular signaling pathways that ultimately govern cellular responses.

Activation/Disinhibition of Akt Signaling Pathways

Research suggests that this compound can modulate the Akt signaling pathway. nih.gov The Akt pathway, also known as the protein kinase B (PKB) pathway, is a crucial intracellular signaling cascade involved in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Some studies propose that the antagonism of dopamine D2 and serotonin 5-HT2A receptors by antipsychotics can lead to a "disinhibition" or activation of Akt signaling. nih.gov This modulation of the Akt pathway may be a key mechanism through which this compound exerts its therapeutic effects. nih.govnih.gov

Modulation of Astroglial L-Glutamate Release via Hemichannels (Connexin43)

Recent neuropsychopharmacological research highlights the significance of astroglial transmission in the pathophysiology of various neuropsychiatric disorders. nih.gov Studies investigating the effects of zotepine, the parent compound of this compound, have provided insights into its interaction with astroglial signaling pathways. Specifically, the modulation of L-glutamate release from astrocytes via hemichannels composed of connexin43 (Cx43) has been a focus of this research. nih.govnih.gov

Astroglial hemichannels are crucial for communication between the cell's interior and the extracellular space, and Cx43 is the most predominantly expressed connexin isoform in astrocytes. nih.gov Research using cultured cortical astrocytes has demonstrated that zotepine influences astroglial L-glutamate release in a manner dependent on both concentration and duration of exposure. nih.gov While therapeutically relevant concentrations of zotepine did not have an immediate effect, chronic administration was found to increase both L-glutamate release and the expression of Cx43 in the astrocyte plasma membrane. nih.gov

In contrast, supratherapeutic concentrations of zotepine were shown to acutely enhance L-glutamate release without altering Cx43 expression. nih.gov However, subchronic exposure to these higher concentrations increased both glutamate (B1630785) release and the presence of Cx43 in the plasma membrane. nih.gov These stimulatory effects of zotepine on glutamate release and Cx43 trafficking are believed to be mediated through the activation of the protein kinase B (Akt) signaling pathway, as the effects were suppressed by an Akt inhibitor. nih.govnih.gov This enhanced astroglial L-glutamatergic transmission may be linked to both the mood-stabilizing therapeutic actions and the proconvulsive side effects associated with the drug. nih.govnih.gov

Enzymatic Interactions Beyond Primary Metabolism (e.g., CYP Inhibition/Induction Studies)

This compound is an active metabolite of the atypical antipsychotic drug zotepine, formed primarily through N-demethylation. researchgate.netbg.ac.rsmedipol.edu.tr This metabolic conversion is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. cambridge.orgdrugbank.commedscape.com

In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the N-demethylation of zotepine to this compound. tandfonline.comnih.gov The rate of this compound formation in microsomal samples shows a significant correlation with CYP3A4 activity. tandfonline.comnih.gov

While CYP3A4 plays the primary role, other CYP isoenzymes are also capable of catalyzing this reaction. Studies with recombinant human CYP enzymes have shown that CYP1A1, CYP1A2, CYP2B6, CYP2C19, and CYP3A5 can also efficiently mediate the N-demethylation of zotepine. tandfonline.comnih.gov Inhibition studies further support the major role of CYP3A4. tandfonline.comnih.gov However, the CYP1A2 inhibitor furafylline (B147604) was found to inhibit the N-demethylation of zotepine by approximately 30%, indicating a secondary contribution from this enzyme. tandfonline.comnih.gov

Given that CYP3A4 is the main enzyme in this compound formation, substances that inhibit or induce this enzyme can lead to significant drug-drug interactions. For instance, co-administration of zotepine with CYP3A4 inhibitors can increase zotepine concentration, while inducers can decrease its concentration by accelerating its metabolism. drugbank.com

The following table summarizes the key enzymatic interactions involved in the formation of this compound.

Enzyme FamilySpecific EnzymeRole in this compound FormationKey Research Findings
Cytochrome P450 CYP3A4 Primary metabolizing enzyme for N-demethylation of zotepine to this compound. researchgate.nettandfonline.comnih.govFormation rate of this compound is significantly correlated with CYP3A4 activity in human liver microsomes. tandfonline.comnih.gov
Cytochrome P450 CYP1A2 Secondary metabolizing enzyme for N-demethylation of zotepine. cambridge.orgtandfonline.comnih.govContributes to the N-demethylation of zotepine, with inhibition studies showing an approximate 30% reduction in metabolism. tandfonline.comnih.gov
Cytochrome P450 CYP1A1, CYP2B6, CYP2C19, CYP3A5 Capable of metabolizing zotepine to this compound.Recombinant enzymes demonstrated the ability to efficiently catalyze the N-demethylation of zotepine in vitro. tandfonline.comnih.gov

Preclinical Pharmacokinetics and Biotransformation Research of Norzotepine

Absorption and Distribution Studies in Preclinical Models

Preclinical studies indicate that following the administration of zotepine (B48254), both the parent drug and its metabolites are rapidly distributed to the tissues. drugbank.comnih.gov Zotepine itself is absorbed quickly and almost completely from the gastrointestinal tract in animal models. researchgate.net

Brain Permeability and Distribution Characteristics

Research in mouse models has demonstrated that norzotepine, when administered individually, exhibits good brain permeability. nih.gov However, a noteworthy finding from one study was that after an intraperitoneal injection of zotepine in mice, this compound was not detected in either the plasma or the brain, despite zotepine itself showing good brain permeability. nih.gov This suggests that the formation of this compound in quantities sufficient to be detected in the brain may be species-dependent or influenced by the route of administration.

The therapeutic use of zotepine has been associated with challenges related to its ability to cross the blood-brain barrier (BBB) and its susceptibility to P-glycoprotein (P-gp)-mediated efflux, which can limit its concentration in the central nervous system. nih.govresearchgate.net this compound, being a major metabolite, is also subject to these distribution-limiting factors. nih.govresearchgate.net

Compound Preclinical Model Key Finding Citation
This compoundMiceShowed good brain permeability when administered individually. nih.gov
ZotepineMiceShowed good brain permeability. nih.gov
ZotepineGeneralTherapeutic use is limited by blood-brain barrier permeability and P-glycoprotein-mediated efflux. nih.govresearchgate.net

Plasma Protein Binding Characteristics

Both zotepine and its major active metabolite, this compound, exhibit high plasma protein binding. drugbank.comnih.gov Studies have reported that approximately 97% of the administered dose of zotepine is bound to plasma proteins, a characteristic that is shared by this compound. drugbank.comnih.govmims.com This high degree of protein binding is a significant pharmacokinetic property that influences the distribution and availability of the free, unbound drug to interact with its targets.

Excretion Pathways of Zotepine and its Metabolites (Including this compound) in Animal Models

The excretion of zotepine and its metabolites, including this compound, primarily occurs through the bile and is eliminated in the feces. drugbank.comslideshare.net Only a small fraction of the unchanged zotepine is excreted in the urine. researchgate.netdrugbank.com This indicates that biliary excretion is the main route of elimination for both the parent compound and its metabolic products in preclinical models. drugbank.com Zotepine undergoes extensive first-pass metabolism, where it is converted to this compound and other inactive metabolites. drugbank.comnih.govchemicalbook.in

Compound/Metabolite Primary Excretion Route Secondary Excretion Route Citation
Zotepine and its metabolitesFecal (via bile)Urine (minor) researchgate.netdrugbank.comslideshare.net

Structure Activity Relationship Sar Investigations of Norzotepine

Comparative Pharmacological Profiling of Norzotepine vs. Zotepine (B48254)

The most significant distinction lies in their interaction with the norepinephrine (B1679862) transporter (NET). In vitro studies have demonstrated that this compound is a substantially more potent inhibitor of norepinephrine reuptake than zotepine. nih.gov Specifically, in cells expressing human NET, this compound showed an IC₅₀ value of 4.2 ± 1.8 nM, making it approximately 16-fold more potent than zotepine, which had an IC₅₀ value of 69 ± 14 nM. researchgate.net This potent NET inhibition by this compound is believed to be a primary contributor to its antidepressant-like effects observed in preclinical models, an activity not seen with the parent compound zotepine. nih.gov

In animal studies, both this compound and zotepine display similar antipsychotic-like effects in models such as methamphetamine-induced hyperlocomotion. nih.gov However, a notable divergence in their profiles is the induction of catalepsy, a preclinical indicator of extrapyramidal symptom (EPS) liability. Unlike zotepine, this compound does not induce catalepsy at effective antipsychotic doses, suggesting a lower risk of motor side effects. nih.gov This difference may be attributed to this compound's potent NET inhibition, which is thought to ameliorate the motor side effects typically associated with dopamine (B1211576) D2 receptor antagonism. nih.gov

While detailed comparative binding data across all relevant receptors are not extensively published, zotepine is known to have a high affinity for a range of receptors, including dopamine D1 and D2, and serotonin (B10506) 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆, and 5-HT₇ receptors. wikipedia.org this compound is reported to have a similar affinity for dopaminergic receptors as its parent compound. researchgate.net

Pharmacological ParameterThis compoundZotepineReference
Norepinephrine Transporter (NET) Inhibition (IC₅₀)4.2 ± 1.8 nM69 ± 14 nM researchgate.net
Potency at NETPotent InhibitorModerate Inhibitor (16-fold less potent than this compound) nih.govresearchgate.net
Antidepressant-like Effect (preclinical)PresentAbsent nih.gov
Catalepsy Induction (preclinical)Not induced at antipsychotic dosesInduced nih.gov
Dopamine D2 Receptor Binding (Ki)Similar to Zotepine2.7 nM researchgate.net
Serotonin 5-HT₂ₐ Receptor Binding (Ki)Similar to Zotepine11 nM researchgate.net

Elucidation of Key Structural Features for Norepinephrine Reuptake Inhibition

The significant increase in norepinephrine reuptake inhibition by this compound compared to zotepine is a direct consequence of a minor but critical structural modification: the removal of one methyl group from the terminal nitrogen atom of the side chain. nih.gov Zotepine possesses a tertiary amine (an N,N-dimethylethan-1-amine group), whereas this compound features a secondary amine (an N-methylethan-1-amine group). nih.gov

This N-desmethylation aligns with well-established structure-activity relationships for monoamine transporter inhibitors. mdpi.comresearchgate.net For inhibitors targeting the norepinephrine transporter, secondary amines are generally observed to have a higher affinity and potency compared to their tertiary amine counterparts. mdpi.comresearchgate.net The presence of a proton on the secondary amine nitrogen is considered crucial for optimal interaction with key residues, such as a conserved aspartic acid, within the binding pocket of the norepinephrine transporter. mdpi.com Conversely, tertiary amines are often associated with greater selectivity for the serotonin transporter (SERT). researchgate.net Therefore, the key structural feature responsible for this compound's potent NET inhibition is its secondary amine, which is unmasked during the metabolic conversion from zotepine.

SAR Studies for Differential Receptor Affinities and Functional Selectivity

The primary differential affinity identified in SAR comparisons between this compound and zotepine is for the norepinephrine transporter. nih.gov This enhanced affinity directly translates into functional selectivity. While both molecules act as antagonists at dopamine and serotonin receptors, this compound's potent NET blockade confers an additional, distinct pharmacological action. nih.govwikipedia.org

This added dimension results in a mixed pharmacological profile that combines antipsychotic and antidepressant-like properties. The functional selectivity of this compound for NET is thought to be responsible for its antidepressant-like activity and its lower propensity to cause extrapyramidal symptoms in preclinical tests. nih.gov The increased noradrenergic activity resulting from NET inhibition may counteract the motor-suppressing effects of D2 receptor blockade in the brain regions that control movement.

Published SAR studies on the dibenzo[b,f]thiepin (B8686691) scaffold have not extensively explored a wide range of this compound analogues to map out affinities at other receptors. The existing research primarily focuses on the significant pharmacological consequences of the metabolic conversion of zotepine to this compound. This N-demethylation serves as a clear example of how a single metabolic step can dramatically alter the functional selectivity of a drug, shifting its profile from a primary antipsychotic to a compound with dual antipsychotic and antidepressant characteristics.

Rational Design of Novel this compound Analogues

Currently, there is a notable absence of published literature detailing the rational design and synthesis of novel analogues based specifically on the this compound structure as a lead compound. Research has predominantly characterized this compound as an active metabolite of zotepine rather than as a starting point for new drug discovery campaigns. nih.govmedipol.edu.trwikipedia.org

Hypothetically, a rational design program for this compound analogues would likely leverage the key SAR insights gained from its comparison with zotepine. Such a program could aim to optimize the balance between dopamine/serotonin receptor antagonism and norepinephrine reuptake inhibition. Potential strategies could involve further modification of the N-alkyl substituent to fine-tune NET potency and selectivity, or alterations to the tricyclic core and its substituents (such as the chloro group) to modulate affinity for various G-protein coupled receptors. Developing structure-activity relationship studies for atypical antipsychotics is considered an invaluable step toward the discovery of next-generation therapies. nih.gov However, specific research applying these principles to create novel this compound-based molecules has not been reported in the scientific literature to date.

Advanced Analytical Methodologies for Norzotepine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of norzotepine, providing the necessary separation from its parent compound, zotepine (B48254), and other metabolites or endogenous substances. scispace.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in various biological samples. nih.govnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common. researchgate.netresearchgate.net These methods typically utilize a C18 column for separation. nih.govnih.govmedipol.edu.tractapharmsci.com

The mobile phase composition is a critical parameter that is optimized to achieve good separation. A common mobile phase consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). nih.govnih.govresearchgate.net The pH of the aqueous buffer is also adjusted to ensure optimal separation and peak shape. researchgate.netmedipol.edu.tr Detection is often performed using a UV detector at a wavelength where this compound and related compounds exhibit significant absorbance, such as 261 nm or 264 nm. nih.govresearchgate.netmedipol.edu.tr

Validation of these HPLC methods according to ICH guidelines confirms their linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity for detecting low concentrations of the analyte. nih.govresearchgate.net

Table 1: Examples of HPLC Methodologies for this compound-Related Analysis

Parameter Method 1 nih.govnih.gov Method 2 medipol.edu.tractapharmsci.com Method 3 researchgate.net
Column Fortis C18 (250 mm × 4.5 µm, 5 µ) C18 (250 mm X 4.6 mm; 5 μm) Enable C18 G
Mobile Phase Ammonium acetate (20 mM): acetonitrile: methanol (10:45:45 v/v) Acetonitrile and phosphate (B84403) buffer (45:55 v/v) Acetonitrile and potassium dihydrogen ortho phosphate buffer 10 mM (55:45 v/v)
Flow Rate 1 mL/min 1 mL/min Not Specified
Detection (UV) 264 nm 261 nm 264 nm
pH (Mobile Phase) Not Specified 4.7 3.0
Linearity Range 0.1–10 μg/mL (for Zotepine) Not Specified 5-50 μg/ml (for Zotepine)
LOD 0.05 μg/mL (for Zotepine) Not Specified 24 ng/ml (for Zotepine)
LOQ 0.075 μg/mL (for Zotepine) Not Specified 250 ng/ml (for Zotepine)

This table presents parameters used for the analysis of zotepine, the parent compound of this compound. Similar conditions are applicable for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of this compound, particularly for trace-level detection in biological fluids like human plasma. scispace.comresearchgate.net This method offers high sensitivity and specificity. scispace.com

A typical GC-MS method involves an initial extraction of the analyte from the plasma, often using solid-phase extraction. scispace.com To enhance volatility and thermal stability for gas chromatography, a derivatization step is often necessary. scispace.com For instance, a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole can be used for this purpose. scispace.com The subsequent chromatographic separation is followed by mass spectrometric detection, which provides definitive identification and quantification of this compound. scispace.comvulcanchem.com The detection limit for zotepine using GC-MS has been reported to be as low as 1 µg/L. researchgate.net

Electrophoretic Techniques

Electrophoretic techniques offer an alternative to chromatography for the separation of charged molecules like this compound.

Capillary Zone Electrophoresis (CZE) with Field-Amplified Sample Stacking (FASS)

A highly sensitive method for the simultaneous determination of zotepine and this compound in human plasma has been developed using Capillary Zone Electrophoresis (CZE) combined with an online concentration technique called head-column field-amplified sample stacking (FASS). researchgate.netnih.govresearchgate.net This approach allows for the analysis of trace amounts of these compounds. nih.gov

The separation is achieved in a capillary using a background electrolyte, which can be a borate (B1201080) buffer mixed with organic modifiers like ethylene (B1197577) glycol and methanol to optimize resolution. researchgate.netnih.govresearchgate.net Detection is typically carried out using on-column UV detection at a specific wavelength, for example, 200 nm. researchgate.netnih.govresearchgate.net The FASS technique significantly enhances the sensitivity of the method by concentrating the analytes at the beginning of the capillary before separation. researchgate.netnih.govresearchgate.net

This method has demonstrated good separation efficiency and a short analysis time. researchgate.netnih.govresearchgate.net The linear range for the determination of zotepine and this compound in human plasma has been established, with detection limits in the low ng/mL range (e.g., 2 ng/mL for zotepine and 1 ng/mL for this compound). researchgate.netresearchgate.net

Table 2: CZE-FASS Method for this compound and Zotepine Analysis researchgate.netnih.govresearchgate.net

Parameter Details
Technique Capillary Zone Electrophoresis with Field-Amplified Sample Stacking (CZE-FASS)
Analytes Zotepine and this compound
Matrix Human Plasma
Background Electrolyte 50% ethylene glycol-borate buffer (20mM, pH 8.0) with 20% methanol
Detection On-column UV at 200 nm
Internal Standard Clozapine
Linear Range 3-100 ng/mL
Detection Limit (Plasma) Zotepine: 2 ng/mL, this compound: 1 ng/mL

This table summarizes the key parameters of a validated CZE-FASS method.

Spectrophotometric Approaches (UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of zotepine, and by extension, this compound, in certain contexts, such as in pharmaceutical formulations or for in vitro studies. nih.govresearchgate.netmedipol.edu.tr The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

The maximum absorbance (λmax) for zotepine has been identified at wavelengths such as 261 nm, 264 nm, and 265 nm, depending on the solvent used. nih.govresearchgate.netmedipol.edu.tr Beer-Lambert's law, which states that the absorbance is directly proportional to the concentration of the analyte, is applied to quantify the compound. researchgate.net This method is often used for determining drug content in solubility studies and in vitro drug release experiments. nih.govmedipol.edu.tr While straightforward, its application in complex biological matrices can be limited due to potential interference from other absorbing compounds. bg.ac.rs

Sample Preparation Methodologies (e.g., Solid-Phase Extraction (SPE))

Effective sample preparation is a critical step to isolate this compound from complex biological matrices like plasma, serum, or urine, thereby reducing matrix effects and improving the accuracy and sensitivity of the analytical method. scispace.com

Solid-Phase Extraction (SPE) is a commonly used and efficient technique for the pre-treatment of samples before chromatographic or electrophoretic analysis. scispace.comnih.gov SPE offers advantages over traditional liquid-liquid extraction (LLE), including more efficient separation from interfering substances, reduced consumption of organic solvents, and easier automation. researchgate.net

In the context of this compound analysis, various SPE sorbents can be utilized, including those based on mixed-mode, reversed-phase/strong cation-exchange, or hydrophilic-lipophilic balance interactions. scispace.com The choice of sorbent depends on the physicochemical properties of this compound and the matrix. The procedure typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. scispace.com This process concentrates the analyte and provides a cleaner sample for subsequent analysis by techniques like HPLC, GC-MS, or CZE. scispace.comnih.gov

Development of Bioanalytical Assays for Preclinical Samples (e.g., Plasma, Brain Tissue)

The quantitative analysis of this compound in preclinical biological matrices, such as plasma and brain tissue, is fundamental for pharmacokinetic and metabolic studies. The development of sensitive and reliable bioanalytical assays is crucial for accurately determining the concentration of this compound, the primary active metabolite of Zotepine. drugbank.comtandfonline.comnih.gov These methods typically involve meticulous sample preparation to remove interfering substances, followed by advanced chromatographic separation and detection techniques.

Sample Preparation

A critical step in the bioanalytical workflow is the effective extraction of this compound from the complex biological matrix of preclinical samples. The choice of technique depends on the sample type, the required sensitivity, and the analytical method employed.

Plasma Samples: Protein precipitation (PPT) is a commonly used method for plasma sample preparation due to its simplicity and speed. scispace.com This technique typically involves adding a solvent like acetonitrile to the plasma sample, often in a 4:1 ratio, to denature and precipitate proteins. mdpi.comresearchgate.net The sample is then vortexed and centrifuged at high speeds (e.g., 12,000 rpm) to separate the clear supernatant containing the analyte from the precipitated proteins. mdpi.comresearchgate.net Another established technique is solid-phase extraction (SPE), which provides a cleaner extract by passing the sample through a cartridge that selectively retains the analyte, which is then eluted with a suitable solvent. scispace.comnih.gov Liquid-liquid extraction (LLE) is also a viable, though more complex, method for isolating analytes from plasma. scispace.com

Brain Tissue Samples: Analysis of this compound in brain tissue requires an initial homogenization step to break down the tissue structure. Brain samples are typically homogenized with a solution such as a mixture of phosphate-buffered saline (PBS) and acetonitrile (e.g., 1:1 ratio). mdpi.comresearchgate.net Following homogenization, protein precipitation is carried out, similar to the procedure for plasma. mdpi.comresearchgate.net The resulting mixture is centrifuged, and the clear supernatant is collected for analysis. mdpi.comresearchgate.netnih.gov In some procedures, the supernatant is dried using a nitrogen evaporator before being reconstituted in the mobile phase for injection into the analytical system. mdpi.comnih.gov

Chromatographic and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound in preclinical samples. nih.govnih.gov When coupled with highly sensitive detectors like tandem mass spectrometry (LC-MS/MS), it allows for precise quantification even at very low concentrations. nih.gov

One validated HPLC method for analyzing the parent drug, Zotepine, which can be adapted for this compound, uses a C18 column and a mobile phase consisting of ammonium acetate (20 mM), acetonitrile, and methanol in a 10:45:45 (v/v/v) ratio. nih.govnih.gov Detection is often performed using a UV detector at a wavelength of 264 nm. nih.govmdpi.comnih.gov

Capillary Zone Electrophoresis (CZE) represents an alternative separation technique. A method for the simultaneous determination of Zotepine and this compound in human plasma utilized CZE with a background electrolyte of 50% ethylene glycol-borate buffer (20 mM, pH 8.0) and 20% methanol, with on-column UV detection at 200 nm. nih.gov This method incorporated head-column field-amplified sample stacking to enhance sensitivity. nih.gov

Research Findings and Assay Performance

Validation is essential to ensure that a bioanalytical method is accurate, precise, and reliable. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

A sensitive high-performance CZE method was developed for the simultaneous analysis of Zotepine and this compound in human plasma. nih.gov The assay demonstrated good linearity and low detection limits, as detailed in the table below.

Performance of a Capillary Zone Electrophoresis (CZE) Assay for this compound in Human Plasma nih.gov
AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Internal Standard
This compound3–1001Clozapine
Zotepine3–1002Clozapine

For HPLC-based methods, which are frequently used in preclinical rat studies, validation has demonstrated high recovery and sensitivity for the parent compound, Zotepine, providing a strong basis for the analysis of its metabolite, this compound. nih.gov

Validation Parameters for an HPLC Method in Rat Plasma and Brain Homogenate nih.gov
ParameterValueMatrix
Linearity Range0.1–10 µg/mLPlasma & Brain Homogenate
Limit of Detection (LOD)0.05 µg/mLPlasma & Brain Homogenate
Limit of Quantification (LOQ)0.075 µg/mLPlasma & Brain Homogenate
Recovery>90%Plasma & Brain Homogenate

These developed assays provide the necessary sensitivity and specificity for detailed pharmacokinetic assessments of this compound in preclinical research, facilitating a better understanding of its distribution and metabolism in both plasma and brain tissue.

In Vitro and Ex Vivo Research Models for Norzotepine Studies

Cell Culture Models for Mechanistic Elucidation

Cell-based assays provide a controlled environment to investigate the specific molecular and cellular effects of norzotepine.

Neuronal Cell Lines (e.g., Neuro-2A) for Neuropharmacological Studies

The mouse neuroblastoma cell line, Neuro-2A, is a common in vitro model used in neuropharmacological research. nih.govresearchgate.net Studies involving zotepine (B48254) and its metabolites utilize this cell line to assess neuronal cytotoxicity. nih.govresearchgate.net For instance, in the development of brain-targeted intranasal delivery systems for zotepine, Neuro-2A cells were employed to evaluate the safety of a zotepine microemulsion. nih.govresearchgate.net This is particularly important as high concentrations of drugs in the brain could potentially lead to neuronal cell death. researchgate.net Research has shown that this compound exhibits atypical antipsychotic-like and antidepressant-like effects, and while it shares a similar neurotransmitter receptor binding profile with zotepine, it is a more potent inhibitor of norepinephrine (B1679862) reuptake. nih.gov

Astroglial Cell Models for Glutamate (B1630785) Release Studies

Astroglial cells play a significant role in neurotransmission, and their dysfunction has been implicated in various neuropsychiatric disorders. nih.govnih.gov Research has investigated the effects of zotepine on L-glutamate release from astroglial cells, a process that may be linked to its mood-stabilizing and proconvulsive actions. nih.gov Studies using cultured astrocytes have shown that zotepine can enhance astroglial L-glutamate release through the activation of hemichannels, which are pores in the cell membrane. nih.gov This effect is concentration- and time-dependent. nih.govnih.gov While direct studies on this compound's specific effects on astroglial glutamate release are less detailed in the provided results, the understanding of zotepine's action in these models provides a basis for inferring the potential mechanisms of its active metabolite. The glutamatergic system is a key area of interest in schizophrenia research, with the glutamatergic theory of schizophrenia gaining considerable attention. researchgate.net

Liver Microsome and Recombinant Enzyme Systems for Metabolic Investigations

Human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are standard in vitro tools for studying drug metabolism. nih.govtandfonline.com Research has identified that this compound is a major metabolite of zotepine, formed primarily through N-demethylation. nih.govbg.ac.rs Studies using human liver microsomes have pinpointed CYP3A4 as the predominant enzyme responsible for the formation of this compound. nih.govtandfonline.comresearchgate.net Further investigations with recombinant CYP enzymes confirmed that CYP1A1, 1A2, 2B6, 2C19, 3A4, and 3A5 can all catalyze the N-demethylation of zotepine. nih.govtandfonline.com Inhibition studies have also supported the primary role of CYP3A4 in this metabolic pathway. nih.govtandfonline.com

Table 1: Cytochrome P450 Enzymes Involved in Zotepine Metabolism

MetabolitePrimary Metabolic PathwayKey Cytochrome P450 Enzymes
This compoundN-demethylationCYP3A4 (major), CYP1A2
2-hydroxyzotepine2-hydroxylationCYP1A2
3-hydroxyzotepine3-hydroxylationCYP2D6
Zotepine S-oxideS-oxidationCYP3A4

Data sourced from studies on human liver microsomes and recombinant enzymes. nih.govtandfonline.commedscape.comhealth-articles.netdrugfuture.com

Toxicity/Penetrability Assays in Specific Cell Lines (e.g., RPMI 2650, Beas-2B for nasal delivery research)

For research into alternative drug delivery routes, such as intranasal administration, specific cell lines are used to assess potential toxicity and permeability. The human nasal epithelial cell line, RPMI 2650, and the human bronchus cell line, Beas-2B, are utilized for this purpose. nih.govresearchgate.net In studies developing a zotepine microemulsion for nasal delivery, these cell lines were used to perform cytotoxicity tests to ensure the safety of the formulation for the nasal mucosa and respiratory tract. nih.govresearchgate.net RPMI 2650 cells serve as a primary screening tool for both cytotoxicity and penetrability in the preclinical assessment of intranasal drug delivery systems. nih.gov

Tissue Models for Permeation and Distribution Studies (e.g., Porcine Nasal Mucosa)

Ex vivo models, such as porcine nasal mucosa, are valuable for studying drug permeation and distribution. nih.govresearchgate.netnih.gov This tissue is used because its structure and permeability characteristics are similar to human nasal mucosa. nih.gov In the context of developing intranasal formulations of zotepine, freshly excised porcine nasal mucosa has been used in Franz diffusion cells to determine the permeation coefficient of the drug. nih.govresearchgate.net For example, a zotepine microemulsion showed a 2.8-fold higher permeation coefficient through porcine nasal mucosa compared to the pure drug solution. nih.govresearchgate.net Histopathology studies on this tissue are also conducted to assess for any potential damage or irritation caused by the formulation. nih.gov

Research on this compound's Antimicrobial Properties in Fungal/Bacterial Cultures (e.g., C. albicans)

Recent research has explored the potential antimicrobial properties of various psychotropic drugs, including antipsychotics. researchgate.netnih.gov While direct studies on this compound are not extensively detailed, the broader class of drugs is being investigated for activity against various microbes. Some antipsychotics have been shown to inhibit the growth of Candida albicans, a common fungal pathogen. nih.gov The mechanisms of action are thought to involve disruption of the cell membrane and inhibition of biofilm formation. researchgate.netnih.gov For instance, some psychoactive drugs have been found to be active against C. albicans by inhibiting virulence factors. nih.gov It is known that C. albicans can bind to lactosylceramide (B164483) on host cells, a process that may be a target for antimicrobial action. researchgate.net Further research is needed to specifically determine the antifungal or antibacterial activity of this compound.

In Vivo Preclinical Pharmacological Investigations of Norzotepine

Behavioral Neuroscience Models

Behavioral models in animals are instrumental in predicting the clinical efficacy of psychotropic compounds. Norzotepine has been evaluated in several such models to characterize its effects on behavior relevant to psychosis and depression.

Studies on Hyperlocomotion Induced by Psychotomimetics (e.g., Methamphetamine)

Hyperlocomotion induced by psychostimulants like methamphetamine is a widely used animal model to screen for antipsychotic activity. In studies using mice, this compound demonstrated antipsychotic-like effects by inhibiting methamphetamine-induced hyperlocomotion. nih.gov These effects were observed to be comparable to its parent compound, zotepine (B48254), at similar doses. nih.gov This suggests that this compound contributes to the antipsychotic profile of zotepine. nih.gov

Investigations into Norepinephrine (B1679862) Transporter (NET) Inhibition in vivo (e.g., Reserpine-Induced Hypothermia)

Reserpine, a drug that depletes monoamines, is known to cause a drop in body temperature (hypothermia) in animals. nih.gov This effect can be reversed by compounds that inhibit the norepinephrine transporter (NET), thereby increasing the availability of norepinephrine in the synapse. nih.govnih.gov this compound was found to significantly antagonize reserpine-induced hypothermia in animal models. nih.gov This finding provides strong in vivo evidence for its potent inhibitory action on the NET. nih.gov In contrast, its parent compound, zotepine, did not show this effect, highlighting a key pharmacological distinction between the two. nih.gov

Exploration of Antidepressant-Like Effects (e.g., Forced-Swim Test)

The forced-swim test is a standard preclinical model used to assess antidepressant potential. In this test, this compound exhibited clear antidepressant-like effects. nih.gov This action is thought to be linked to its potent inhibition of norepinephrine reuptake. nih.gov Notably, zotepine did not demonstrate similar antidepressant-like activity in this model, further suggesting that this compound is the primary contributor to the antidepressant properties observed with zotepine treatment. nih.gov The antidepressant effect of this compound was observed at doses that were also effective in producing antipsychotic-like actions. nih.gov

Evaluation of Motoric Effects (e.g., Catalepsy Induction)

Catalepsy, a state of motor rigidity, is an animal model used to predict the likelihood of a compound causing extrapyramidal symptoms (EPS), a common side effect of typical antipsychotics. nih.gov When evaluated for its potential to induce catalepsy, this compound did not cause this motoric side effect at doses up to 10 mg/kg i.p. in mice. nih.gov This is in stark contrast to its parent compound, zotepine, which is known to induce catalepsy. nih.govcaymanchem.com This lack of catalepsy induction suggests that this compound has a low propensity for causing motor side effects. nih.gov

Neurochemical Analysis in Animal Brain Regions

While specific in vivo neurochemical analysis data for this compound in distinct brain regions is not extensively detailed in the provided search results, its pharmacological actions strongly imply significant effects on neurotransmitter systems. The potent in vivo inhibition of the norepinephrine transporter by this compound, as demonstrated by the reversal of reserpine-induced hypothermia, indicates a substantial impact on noradrenergic neurotransmission in the brain. nih.gov The antipsychotic-like effects observed in the methamphetamine-induced hyperlocomotion model suggest an interaction with the dopaminergic system, a hallmark of antipsychotic drugs. nih.govslideshare.net

Studies on Brain Distribution and Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted by the body. In vivo studies in mice have shown that both this compound and zotepine exhibit good brain permeability when administered individually. nih.gov However, an interesting finding was that after the administration of zotepine, this compound was not detected in either the plasma or the brain of the mice. nih.gov This suggests that while this compound is a major metabolite of zotepine in humans, the metabolic pathway may differ in mice. nih.govresearchgate.net

Further research in rats using a zotepine nanosuspension for intranasal delivery demonstrated significantly increased brain concentrations of zotepine compared to intravenous administration. researchgate.netnih.gov While this study focused on the parent compound, it highlights a potential delivery method to enhance brain distribution. researchgate.netnih.gov Another study in rats using a zotepine microemulsion also showed enhanced brain distribution with intranasal administration compared to oral and intravenous routes. nih.govmdpi.comresearchgate.net

Computational and Theoretical Studies on Norzotepine

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger receptor molecule, to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Norzotepine, and its biological targets at a molecular level.

Research has established that this compound, like its parent compound Zotepine (B48254), interacts with a range of neurotransmitter receptors. nih.gov However, this compound distinguishes itself through a significantly more potent inhibition of norepinephrine (B1679862) reuptake. nih.gov While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such simulations can be applied to elucidate its binding mechanisms.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor Structure: A three-dimensional structure of the target receptor, for instance, the human norepinephrine transporter (NET), would be obtained from a protein database or constructed using homology modeling if a crystal structure is unavailable. nih.gov

Ligand Preparation: The 3D structure of this compound would be generated and optimized for its conformational energy.

Docking Simulation: A docking algorithm would then be used to fit the this compound molecule into the binding site of the NET. The program would generate multiple possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of such simulations would provide a visual and energetic representation of how this compound anchors itself within the binding pocket of the transporter, offering hypotheses about the key amino acid residues involved in its inhibitory action. This information is crucial for understanding its higher potency compared to Zotepine and for the rational design of new derivatives with improved selectivity and affinity. For example, docking could reveal specific interactions that are unique to the N-desmethyl structure of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.gov The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. mdpi.com

For a compound like this compound, QSAR studies could be employed to explore the structural requirements for its dual antipsychotic and antidepressant-like effects. nih.gov Although specific QSAR models for this compound and its analogs are not widely published, a hypothetical study would involve the following steps:

Data Set Assembly: A series of compounds structurally related to this compound would be synthesized, and their biological activities (e.g., binding affinities for dopamine (B1211576) and serotonin (B10506) receptors, norepinephrine reuptake inhibition) would be determined experimentally.

Descriptor Calculation: For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the resulting QSAR model would then be rigorously validated using internal and external sets of compounds. mdpi.com

A validated QSAR model could be used to predict the activity of new, yet-to-be-synthesized this compound derivatives, thereby guiding medicinal chemistry efforts to optimize the pharmacological profile. For instance, it could help identify the key structural features that contribute to the potent norepinephrine reuptake inhibition of this compound. nih.gov

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.govzib.de Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the receptor upon binding and can provide a more accurate estimation of the binding free energy. nih.gov

An MD simulation of the this compound-NET complex, for example, would start with the best-docked pose obtained from molecular docking. The complex would be placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms in the system would be calculated over a period of nanoseconds to microseconds. zib.de

These simulations could:

Assess the stability of the binding pose of this compound within the NET binding site. nih.gov

Identify key and stable hydrogen bonds and other interactions that anchor the drug.

Reveal the role of water molecules in mediating the interaction between this compound and the receptor.

By comparing the dynamics of the receptor with and without the ligand bound, researchers can gain a deeper understanding of the molecular mechanisms underlying this compound's action. nih.gov

In Silico Prediction of Metabolic Pathways and Metabolite Fates

This compound is itself a major metabolite of Zotepine, formed through N-demethylation. nih.govmdpi.com In silico tools can be used to predict the further metabolic fate of this compound. These computational models are typically based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net

Predictive software can identify potential sites of metabolism on the this compound molecule that are susceptible to enzymatic attack. The primary metabolic reactions that could be predicted for this compound include:

Oxidation: The aromatic rings and other positions on the molecule could be susceptible to hydroxylation. Aldehyde oxidase could also be involved in its metabolism. researchgate.net

Conjugation: The resulting hydroxylated metabolites could undergo further conjugation with glucuronic acid or sulfate, which is a common Phase II metabolic pathway for phenolic compounds. norman-network.com

Emerging Research Areas and Future Directions for Norzotepine

Exploration of Norzotepine's Role in Specific Neurological Circuitry

This compound, the primary active metabolite of the atypical antipsychotic zotepine (B48254), is gaining attention for its distinct pharmacological profile. guidetopharmacology.orgdrugbank.com Research indicates that while both zotepine and this compound interact with a range of neurotransmitter receptors, this compound has a significantly more potent inhibitory effect on norepinephrine (B1679862) reuptake. nih.govpatsnap.com This suggests a potentially crucial role for this compound in modulating noradrenergic pathways, which are integral to regulating mood, attention, and arousal.

Zotepine itself is known to block dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. drugbank.compatsnap.compriory.com This multi-receptor action is characteristic of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia. patsnap.comcambridge.org this compound shares a similar receptor binding profile but its pronounced effect on norepinephrine transporters sets it apart. nih.gov This potent norepinephrine reuptake inhibition is believed to be a key factor in the antidepressant-like effects observed in animal models, an effect not seen with the parent compound, zotepine. nih.gov

The differential effects on neurotransmitter systems suggest that this compound may have a unique impact on specific neural circuits. For instance, the enhanced noradrenergic activity could be particularly relevant in the prefrontal cortex, a brain region heavily implicated in cognitive function and the negative symptoms of schizophrenia. researchgate.net Future research is needed to delineate the precise effects of this compound on the activity of distinct neuronal populations within circuits such as the cortico-limbic-thalamic-cortical loops, which are known to be dysregulated in psychotic disorders. Understanding how this compound modulates the interplay between dopamine, serotonin, and norepinephrine within these circuits will be critical for elucidating its full therapeutic potential.

Investigation of Non-Traditional Pharmacological Actions (e.g., Antimicrobial Mechanisms)

Beyond its well-established effects on neurotransmitter systems, emerging research is exploring novel pharmacological properties of this compound, including its potential as an antimicrobial agent. This line of inquiry is part of a broader effort to repurpose existing drugs, which can accelerate the development of new treatments by leveraging known safety and pharmacokinetic data. researchgate.net

In vitro studies have demonstrated that zotepine, the parent compound of this compound, exhibits activity against various microbes. researchgate.netnih.gov Specifically, zotepine has been shown to inhibit the development of biofilms of the fungus Candida albicans. researchgate.netnih.gov Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments.

While direct studies on the antimicrobial properties of this compound are still nascent, its structural similarity to zotepine and other tricyclic compounds with known antimicrobial effects suggests that it may possess similar capabilities. nih.gov The proposed mechanisms for the antimicrobial action of related compounds include the disruption of microbial membranes and the inhibition of efflux pumps, which are cellular transporters that expel antimicrobial drugs from the microbial cell. researchgate.net Further investigation into this compound's specific antimicrobial spectrum, its mechanism of action against pathogens, and its potential for synergistic effects with existing antibiotics could open up new therapeutic avenues for this compound. nih.gov

Design of Next-Generation Analogues with Enhanced Selectivity or Potency

The unique pharmacological profile of this compound, particularly its potent norepinephrine reuptake inhibition combined with its antipsychotic-like effects, makes it an attractive scaffold for the design of new therapeutic agents. guidetopharmacology.orgnih.gov The development of next-generation analogues could focus on optimizing its activity at specific targets to either enhance therapeutic efficacy or reduce potential side effects.

One approach involves modifying the chemical structure of this compound to improve its selectivity for certain receptor subtypes. For example, by altering specific functional groups on the dibenzothiepine core, it may be possible to fine-tune the affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic action. wikipedia.org Simultaneously, modifications could be made to enhance the potency of norepinephrine reuptake inhibition, a property linked to antidepressant effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically synthesizing and testing a series of this compound analogues, researchers can identify the chemical moieties responsible for its activity at different receptors. This information can then be used to guide the rational design of new compounds with a more desirable pharmacological profile. researchgate.net The goal would be to create novel molecules that retain the beneficial properties of this compound while potentially offering improved tolerability or efficacy for specific psychiatric conditions. oup.com

Development of Advanced in vitro and in vivo Models for this compound Research

To fully understand the therapeutic potential and mechanisms of action of this compound, the development and use of sophisticated research models are essential. mdpi.com These models, spanning from cell-based assays to complex animal models, are critical for investigating the compound's effects on a biological system.

In Vitro Models: Advanced in vitro models, such as 3D brain organoids or co-culture systems of different neural cell types, can provide a more physiologically relevant environment to study the effects of this compound on neural circuitry compared to traditional 2D cell cultures. mdpi.com These models can be used to investigate how this compound influences neuronal firing, synaptic plasticity, and gene expression in a more complex, tissue-like context. Furthermore, cell-based assays using human cell lines like RPMI 2650 (nasal septum carcinoma), Beas-2B (bronchial epithelium), and Neuro-2A (neuroblastoma) can be employed to assess the cytotoxicity and safety of new formulations. nih.gov

In Vivo Models: Animal models remain indispensable for studying the behavioral and systemic effects of this compound. mdpi.comwellbeingintlstudiesrepository.org Rodent models are commonly used to assess antipsychotic-like and antidepressant-like activity. For instance, the methamphetamine-induced hyperlocomotion test in mice is a standard model for evaluating potential antipsychotic effects. nih.gov The forced swim test and the novelty-induced hypophagia test are used to screen for antidepressant properties. nih.govnih.gov These models have been instrumental in demonstrating this compound's antidepressant-like profile, which is not observed with its parent compound, zotepine. nih.gov

Future research could benefit from the use of more refined animal models that better recapitulate specific aspects of psychiatric disorders, such as genetic models or models based on neurodevelopmental insults. mdpi.com Such models would allow for a more nuanced investigation of how this compound impacts the underlying pathophysiology of these conditions.

Integration of Multi-Omics Data in this compound Mechanism Elucidation

A systems-level understanding of this compound's mechanism of action can be achieved through the integration of various "omics" data, including genomics, proteomics, and metabolomics. This multi-omics approach allows for a comprehensive view of the molecular changes induced by this compound treatment, from the genetic level to the functional protein and metabolite level.

Pharmacogenomics: Pharmacogenomics studies can identify genetic variations that influence an individual's response to this compound. For example, variations in the genes encoding cytochrome P450 enzymes, such as CYP1A2 and CYP3A4 which are involved in the metabolism of the parent compound zotepine, could affect the levels of this compound in the body. drugbank.combg.ac.rs Similarly, polymorphisms in the genes for its target receptors or transporters could impact its therapeutic efficacy and side effect profile. dntb.gov.ua

Proteomics and Metabolomics: Proteomics can be used to identify changes in protein expression and signaling pathways in response to this compound. This could reveal novel targets and mechanisms of action. Metabolomics, the study of small molecule metabolites, can provide insights into how this compound affects cellular metabolism and neurotransmitter pathways. By analyzing the metabolic fingerprint of individuals treated with this compound, it may be possible to identify biomarkers that predict treatment response or side effects.

Integrating these different layers of biological information can provide a more complete picture of how this compound works and help to identify patient populations most likely to benefit from treatment. This approach holds the promise of advancing personalized medicine in the treatment of psychiatric disorders.

Q & A

What are the standard experimental protocols for synthesizing Norzotepine in a laboratory setting?

Basic Research Question
To synthesize this compound, researchers should follow validated protocols for heterocyclic compound synthesis, including:

  • Stepwise alkylation/amination : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.
  • Purity verification : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to confirm ≥95% purity .
  • Characterization : Employ 1^1H/13^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) for structural validation. Include comparative spectral data against reference standards in supplementary materials .

How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across preclinical models?

Advanced Research Question
Contradictions often arise from variability in experimental design. To address this:

  • Model standardization : Use isogenic animal strains (e.g., C57BL/6 mice) and control for environmental factors (diet, circadian rhythm).
  • Dose-response calibration : Apply nonlinear regression models to calculate EC50_{50} values, ensuring comparability across studies .
  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., administration route, vehicle solvents) .

What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

Basic Research Question
Assess stability using:

  • pH-dependent degradation studies : Incubate this compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation products via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring mass loss under controlled heating (5°C/min) .

What methodological considerations are critical when designing longitudinal studies to assess this compound’s chronic toxicity?

Advanced Research Question
Key considerations include:

  • Endpoint selection : Measure organ-specific biomarkers (e.g., serum ALT/AST for hepatotoxicity) at regular intervals (e.g., weeks 4, 12, 24).
  • Control groups : Include vehicle-only and positive control cohorts (e.g., a known hepatotoxic agent) .
  • Statistical power : Use a priori power analysis (α=0.05, β=0.2) to determine sample size, accounting for potential attrition .

How should researchers approach the literature review to identify gaps in this compound’s mechanism of action?

Basic Research Question
Conduct a systematic review using:

  • Database searches : Query PubMed, Scopus, and Embase with MeSH terms like “this compound/pharmacokinetics” AND “receptor binding.”
  • Gap analysis : Apply PICO framework (Population, Intervention, Comparison, Outcome) to categorize existing studies and highlight underinvestigated pathways (e.g., off-target kinase inhibition) .

What statistical approaches are most appropriate for analyzing dose-response relationships in this compound’s in vitro assays?

Advanced Research Question
For robust analysis:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50_{50} values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude aberrant data points, ensuring reproducibility .

What ethical guidelines govern the use of animal models in this compound neuropharmacology research?

Basic Research Question
Adhere to:

  • IACUC protocols : Ensure humane endpoints (e.g., maximum tumor burden ≤1.5 cm) and analgesia administration post-surgery .
  • 3Rs principle : Replace animal models with in vitro alternatives (e.g., neuronal cell lines) where feasible; minimize cohort sizes via factorial experimental designs .

How can in silico modeling be integrated with experimental data to predict this compound’s metabolite interactions?

Advanced Research Question
Combine:

  • Molecular docking : Simulate this compound’s binding affinity to CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate predictions with in vitro microsomal assays .
  • Pharmacokinetic modeling : Use PK-Sim or GastroPlus to predict metabolite accumulation in target tissues, incorporating experimental clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.